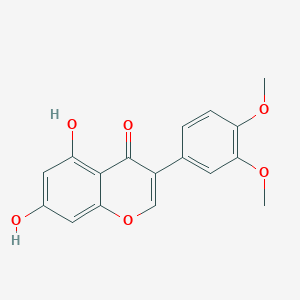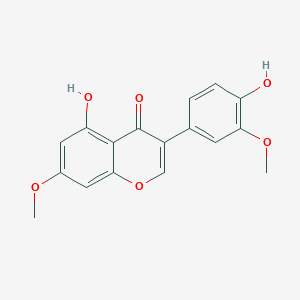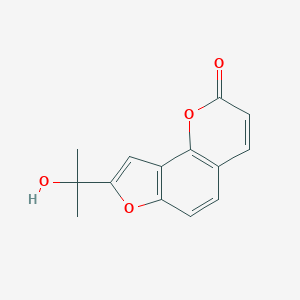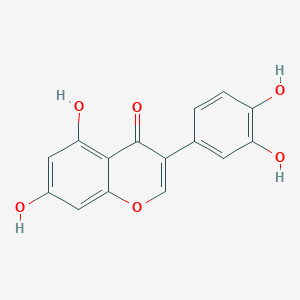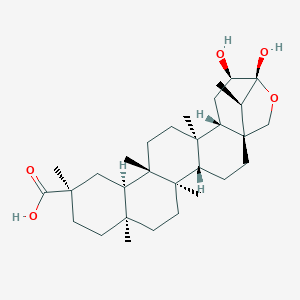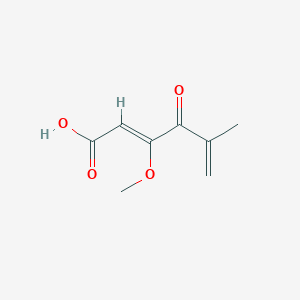
Penicillic acid
概要
説明
Penicillic acid is a mycotoxin produced by Aspergillus flavus and Penicillium roqueforti mold . It is also the major product of acid degradation of penicillin . Its first practical synthesis was reported in 1947 by Ralph Raphael, who had worked on penicillin during World War II .
Synthesis Analysis
Penicillic acid is synthesized by a large number of fungi, such as P. puberulum, Penicillium stoloniferum, P. eye/opium Penicillium martensii, Penicillium thomii . The synthesis of this secondary metabolite has little or no taxonomic significance .Molecular Structure Analysis
The molecular formula of Penicillic acid is C8H10O4 . Its average mass is 170.163 Da and its monoisotopic mass is 170.057907 Da .Physical And Chemical Properties Analysis
Penicillic acid has a density of 1.2±0.1 g/cm3 . Its boiling point is 285.7±35.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C . The molar refractivity is 41.9±0.3 cm3 .科学的研究の応用
Antimicrobial Activities
Penicillic acid has been identified as having strong antimicrobial properties. It has shown effectiveness against a variety of microorganisms, including bacteria such as Bacillus subtilis and Staphylococcus aureus . The compound’s ability to inhibit microbial growth makes it a valuable agent in the development of new antimicrobial therapies .
Antibacterial Properties
Research indicates that penicillic acid possesses significant antibacterial activities. Produced by certain fungi like Aspergillus persii , it effectively inhibits the growth of various plant pathogenic bacteria and has been used to control bacterial spot disease on peach leaves .
Anti-Insect Potential
Penicillic acid also exhibits anti-insect properties. It has been tested against insects like the cigarette beetle (Lasioderma serricorne ) and the black carpet beetle (Attagenus megatoma ), showing potential as an insecticidal agent .
Food Safety Applications
In the context of food safety, penicillic acid is studied for its presence in fruits and its implications. Method development and validation by liquid chromatography are crucial for monitoring its levels to ensure consumer safety .
作用機序
Penicillic acid, also known as (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid, is a mycotoxin produced by certain fungi such as Aspergillus flavus and Penicillium roqueforti . This compound has been the subject of various studies due to its potential effects on human health.
Target of Action
Penicillic acid has demonstrated strong antibacterial activities against both Gram-positive and Gram-negative bacteria . .
Mode of Action
They inhibit the cross-linking of peptidoglycan, a structural molecule found specifically in bacterial cell walls . This results in structurally weak cell walls that are prone to collapse and disintegrate when the bacteria attempt to divide .
Biochemical Pathways
It is known that penicillins interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall . This disruption likely affects various downstream processes related to bacterial growth and division.
Pharmacokinetics
The pharmacokinetics of penicillic acid have been studied in male mice . Absorption of penicillic acid was found to be rapid following oral administration . The compound was extensively metabolized, with only a small percentage of the administered dose detected as unchanged penicillic acid in the plasma . Over 90% of the administered radioactivity was excreted in the urine following intravenous injection . These findings suggest that metabolism, rather than excretion of unchanged penicillic acid, is the major process of elimination of this compound from the blood .
Result of Action
The result of penicillic acid’s action is the disruption of bacterial cell wall synthesis, leading to structurally weak cell walls that are prone to collapse and disintegration . This can inhibit bacterial growth and division, thereby exerting an antibacterial effect .
Action Environment
Mycotoxins like penicillic acid are produced by fungi under suitable conditions such as high temperature and moisture . The production and efficacy of penicillic acid may therefore be influenced by environmental factors that affect fungal growth.
Safety and Hazards
将来の方向性
Research into extremophile microorganisms can identify molecules with biotechnological potential and alternatives to current agricultural practices . In addition to plants, natural ecosystems include a wide diversity of coexisting microorganisms that produce and use secondary metabolites during their constant interactions for cooperation .
特性
IUPAC Name |
(2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10)/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUGEZYPVGAPBB-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C(=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)/C(=C/C(=O)O)/OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074830 | |
| Record name | Penicillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Penicillic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
MODERATELY SOLUBLE IN COLD WATER (2 G/100 ML); FREELY SOLUBLE IN HOT WATER, ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOLUBLE IN HOT PETROLEUM ETHER; PRACTICALLY INSOLUBLE IN PENTANE-HEXANE, SOLUBLE IN ACETONE | |
| Record name | PENICILLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00124 [mmHg] | |
| Record name | Penicillic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
HAS CARCINOGENIC ACTIVITY ATTRIBUTABLE TO ALPHA,BETA-UNSATURATION TOGETHER WITH AN EXTERNAL CONJUGATED DOUBLE BOND ATTACHED TO THE 4 POSITION OF THE GAMMA LACTONE RING..., The effect of penicillic acid on isolated frog's heart has been studied along with ions of Na(+), K(+), and Ca(2+). Penicillic acid has been found to inhibit the entry of these ions into cardiac tissue thereby arresting the action of the heart. The blockage can be washed away by perfusion with Ringer's solution. | |
| Record name | PENICILLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,5-Hexadienoic acid, 3-methoxy-5-methyl-4-oxo- | |
Color/Form |
NEEDLES FROM PETROLEUM ETHER | |
CAS RN |
90-65-3 | |
| Record name | Penicillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
83-84 °C, MELTING POINT 58-64 °C /MONOHYDRATE/ | |
| Record name | PENICILLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



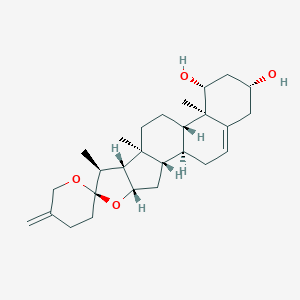

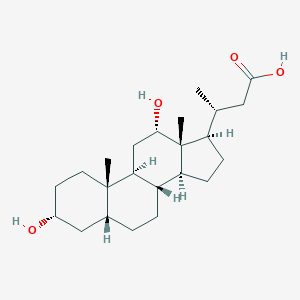
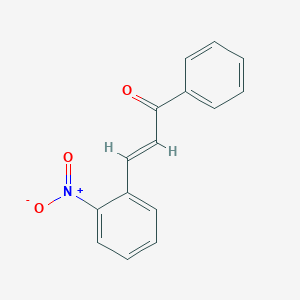

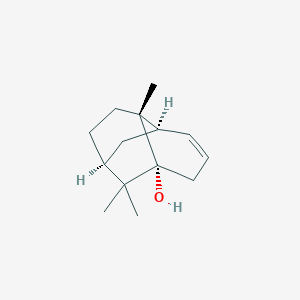
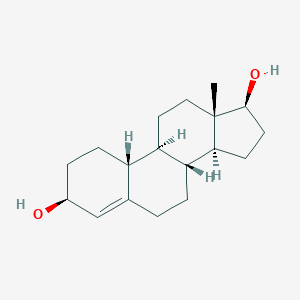
![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)
